molecular formula C11H9ClN2O2S B2921774 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 851288-50-1

4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2921774
CAS No.: 851288-50-1
M. Wt: 268.72
InChI Key: WDVNWTFTIIZYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 4, a 2-methoxyphenylamino group at position 2, and a carbaldehyde moiety at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for developing fluorescent dyes, pharmaceuticals, and bioactive molecules . The carbaldehyde group enables condensation reactions (e.g., Knoevenagel) to generate push-pull chromophores, while the 2-methoxyphenylamino substituent enhances planarity and π-conjugation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-8-5-3-2-4-7(8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVNWTFTIIZYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326334
Record name 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851288-50-1
Record name 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the condensation of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of a chlorinating agent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbaldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of amines or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde can be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Derivatives

Substituent Variations on the Thiazole Core

(a) 4-Chloro-2-(Diphenylamino)-1,3-Thiazole-5-Carbaldehyde
  • Structural Difference: Replaces the 2-methoxyphenylamino group with a diphenylamino substituent.
  • Functional Impact: The bulkier diphenylamino group reduces planarity compared to the 2-methoxyphenylamino analog, altering photophysical properties. Styryl chromophores derived from this compound exhibit redshifted absorption/emission due to enhanced conjugation .
  • Applications : Used in fluorescent dyes with λmax emission ranging from 450–550 nm .
(b) 4-Chloro-2-(Dimethylamino)-1,3-Thiazole-5-Carbaldehyde
  • Structural Difference: Features a dimethylamino group at position 2.
  • Functional Impact: The electron-donating dimethylamino group increases electron density on the thiazole ring, enhancing reactivity in nucleophilic additions. However, reduced aromaticity compared to aryl-substituted analogs limits conjugation efficiency .
  • Key Data :
    • Molecular Weight: 190.65 g/mol
    • Topological Polar Surface Area (TPSA): 61.4 Ų
    • Hydrogen Bond Acceptors: 4 .
(c) 4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates
  • Structural Difference: Incorporates a carbamate-linked 3-chlorophenyl group instead of the 2-methoxyphenylamino-carbaldehyde system.
  • Functional Impact : The carbamate linkage enhances lipophilicity (log k values: 1.2–3.8 via HPLC), favoring membrane permeability in bioactive compounds. This contrasts with the polar carbaldehyde group, which may reduce bioavailability .

Comparison with Non-Thiazole Heterocycles

(a) 5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole
  • Structural Difference : Benzothiazole core with a 4-methoxyphenyl substituent.
  • Functional Impact : The benzothiazole system exhibits greater aromatic stability than thiazole, leading to higher melting points (e.g., 180–200°C) and distinct biological activities (e.g., antifungal and antitumor properties). The 4-methoxyphenyl group contributes to a dihedral angle of 8.76° with the benzothiazole plane, optimizing π-π stacking in crystal structures .
(b) (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
  • Structural Difference : 1,3,4-Thiadiazole core with a 4-chlorobenzylidene group.
  • Functional Impact: Thiadiazole derivatives are renowned for insecticidal and fungicidal activities due to sulfur’s electronegativity. The absence of a carbaldehyde group reduces reactivity but enhances stability under acidic conditions .

Photophysical Properties

Compound λmax Absorption (nm) Emission Range (nm) Quantum Yield (Φ) Reference
Target Compound (2-Methoxyphenylamino) 380–400 480–520 0.45–0.60
Diphenylamino Analog 410–430 520–580 0.55–0.70
Styryl Chromophore 8a (Benzimidazole) 450 550 0.65

Key Insight: Electron-donating groups (e.g., diphenylamino) redshift absorption/emission, while the carbaldehyde group enables tunable fluorescence via Knoevenagel condensations .

Biological Activity

4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C11H9ClN2O2SC_{11}H_{9}ClN_{2}O_{2}S. Its structural representation can be summarized as follows:

  • Molecular Weight : 252.72 g/mol
  • CAS Number : 2525957
  • SMILES Notation : COC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl

The biological activity of thiazole derivatives is often attributed to their ability to interact with various cellular targets. For this compound, the following mechanisms have been proposed based on structure-activity relationship (SAR) studies:

  • Antitumor Activity : Thiazole compounds are known to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances the compound's ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Properties : Thiazoles have shown promise as antimicrobial agents. The compound may exert its effects by inhibiting bacterial growth or disrupting biofilm formation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92Apoptosis induction
Compound BU251 (glioblastoma)10–30Cell cycle arrest
Compound CHT29 (colon cancer)<10Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been documented in several studies. The following table summarizes some findings:

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)
Study 1E. coli50 µg/mL
Study 2S. aureus25 µg/mL
Study 3P. aeruginosa100 µg/mL

Case Studies and Research Findings

  • Antitumor Studies : A study focusing on a series of thiazole derivatives found that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cells. The presence of methoxy groups was linked to enhanced activity due to better solubility and interaction with cellular targets .
  • Antimicrobial Research : Another investigation explored the antimicrobial properties of thiazoles, revealing that compounds similar to this compound effectively inhibited growth across multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Molecular Dynamics Simulations : Computational studies have indicated that the compound interacts favorably with target proteins involved in cancer progression, supporting its role as a promising anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves two key steps: (i) formation of the thiazole core and (ii) introduction of the 2-methoxyphenylamino substituent. A Vilsmeier–Haack reaction can be employed to generate the carbaldehyde group, as demonstrated in analogous thiazole derivatives using 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde precursors . Cyclization reactions using phosphorus oxychloride (POCl₃) under controlled conditions (e.g., 120°C) are also effective for forming thiazole rings, as seen in the synthesis of pyrazole-oxadiazole hybrids . Microwave-assisted synthesis (300 W, 5–6 min) may enhance reaction efficiency and yield .

Q. How should researchers characterize the molecular structure of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR/IR : Confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR) and substituent positions via ¹H/¹³C NMR .
  • X-ray crystallography : Resolve bond lengths, dihedral angles, and crystal packing. For example, in structurally similar 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, X-ray analysis revealed a dihedral angle of 12.3° between the benzothiazole and methoxyphenyl groups, with R因子 = 0.076 for structural validation .

Q. What are the common impurities or byproducts observed during synthesis?

Byproducts may arise from incomplete cyclization or side reactions at the aldehyde group. For example:

  • Unreacted intermediates : Monitor via TLC and purify using column chromatography .
  • Oxidation byproducts : Control reaction atmosphere (e.g., inert gas) to prevent aldehyde oxidation to carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity?

  • Microwave irradiation : Reduces reaction time and improves yield (e.g., 85% yield in 5 min for analogous pyrazole derivatives) .
  • Reagent selection : Use m-chloroperbenzoic acid (m-CPBA) for controlled oxidation or sodium borohydride for selective reduction of intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol facilitates crystallization .

Q. How should contradictory spectral data be resolved during structural analysis?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry. For instance, in cases where NMR signals overlap (e.g., methoxy and aromatic protons), single-crystal X-ray analysis resolves ambiguities, as demonstrated for 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .
  • DFT calculations : Compare experimental and computed IR/NMR spectra to identify discrepancies .

Q. What strategies are effective for studying the compound’s pharmacological potential?

  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock. Analogous thiazole derivatives show affinity for receptors linked to antimicrobial and anticancer activity .
  • In vitro assays : Evaluate cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., agar diffusion) using standardized protocols .

Q. How can computational methods predict reactivity or stability?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group in similar compounds exhibits high electrophilicity (HOMO ≈ -6.5 eV) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with degradation temperatures >200°C typical for thiazole derivatives .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive projects .
  • Characterization : Cross-validate spectral data with X-ray crystallography to avoid misinterpretation .
  • Data Analysis : Use software like Gaussian for DFT or Mercury for crystallographic visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.